1-Phenylethanol-d10

Description

BenchChem offers high-quality 1-Phenylethanol-d10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenylethanol-d10 including the price, delivery time, and more detailed information at info@benchchem.com.

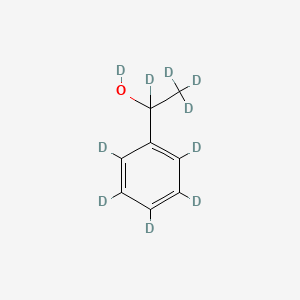

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(1,2,2,2-tetradeuterio-1-deuteriooxyethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1D3,2D,3D,4D,5D,6D,7D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPNOHKVXSQRPX-NGOYZNFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C([2H])([2H])[2H])O[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679846 | |

| Record name | 1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219586-41-1 | |

| Record name | 1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Phenylethanol-d10: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopic Labeling with 1-Phenylethanol-d10

In the landscape of modern chemical research and pharmaceutical development, the use of isotopically labeled compounds is indispensable. These molecules, in which one or more atoms have been replaced by a heavier, stable isotope, serve as powerful tools for elucidating reaction mechanisms, quantifying analytes with high precision, and tracing metabolic pathways. 1-Phenylethanol-d10, a deuterated analog of 1-phenylethanol, stands out as a valuable asset in this regard. Its unique properties make it an ideal internal standard for mass spectrometry-based bioanalysis and a tracer in metabolic studies. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 1-Phenylethanol-d10, offering field-proven insights for its effective utilization in a laboratory setting.

Physicochemical Properties and Structure

1-Phenylethanol-d10 is a synthetic, isotopically enriched compound where all ten hydrogen atoms of 1-phenylethanol have been substituted with deuterium. This substitution results in a significant mass shift, which is the cornerstone of its utility in analytical applications.

| Property | Value | Source |

| Chemical Formula | C₆D₅CD(OD)CD₃ | [1] |

| Molecular Weight | 132.23 g/mol | [1] |

| Isotopic Purity | Typically ≥98 atom % D | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 204 °C at 745 mmHg (for unlabeled) | [1] |

| Melting Point | 19-20 °C (for unlabeled) | |

| Density | 1.094 g/mL at 25 °C | [1] |

The structure of 1-Phenylethanol-d10 is analogous to its non-deuterated counterpart, featuring a phenyl group and a hydroxyl group attached to the same carbon atom, which is also bonded to a methyl group. The presence of a chiral center at the carbinol carbon means that 1-Phenylethanol-d10 can exist as two enantiomers, (R)- and (S)-1-Phenylethanol-d10.

graph 1_Phenylethanol_d10_Structure {

layout=neato;

node [shape=plaintext];

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

C_alpha [label="C"];

C_beta [label="C"];

O [label="O"];

D1 [label="D"];

D2 [label="D"];

D3 [label="D"];

D4 [label="D"];

D5 [label="D"];

D_alpha [label="D"];

D_beta1 [label="D"];

D_beta2 [label="D"];

D_beta3 [label="D"];

D_O [label="D"];

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

C1 -- C_alpha;

C_alpha -- C_beta;

C_alpha -- O;

C2 -- D1;

C3 -- D2;

C4 -- D3;

C5 -- D4;

C6 -- D5;

C_alpha -- D_alpha;

C_beta -- D_beta1;

C_beta -- D_beta2;

C_beta -- D_beta3;

O -- D_O;

}

Caption: General workflow for the synthesis of 1-Phenylethanol-d10.

Experimental Protocol: Synthesis of 1-Phenylethanol-d10 via Reduction of Acetophenone-d8

This protocol describes a general procedure for the synthesis of 1-Phenylethanol-d10. The choice of reducing agent and solvent may be adapted based on desired stereoselectivity and laboratory resources.

Materials:

-

Acetophenone-d8

-

Lithium aluminum deuteride (LiAlD₄) or Sodium borodeuteride (NaBD₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Deuterium oxide (D₂O)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum deuteride in anhydrous diethyl ether.

-

Addition of Precursor: A solution of acetophenone-d8 in anhydrous diethyl ether is added dropwise to the stirred suspension of the reducing agent at 0 °C. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Workup: The reaction is carefully quenched by the slow, dropwise addition of deuterium oxide (D₂O) at 0 °C to decompose the excess reducing agent. This is followed by the addition of a dilute acid solution (e.g., DCl in D₂O) to dissolve the aluminum salts.

-

Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by distillation under reduced pressure or by column chromatography on silica gel to afford pure 1-Phenylethanol-d10.

Causality Behind Experimental Choices:

-

The use of a deuterated reducing agent like LiAlD₄ or NaBD₄ is crucial for introducing the deuterium atom at the carbinol carbon.

-

The reaction is performed under anhydrous conditions because lithium aluminum deuteride reacts violently with water.

-

Quenching with D₂O ensures that the hydroxyl group is also deuterated (OD), leading to the fully labeled d10 isotopologue.

Key Applications in Research and Drug Development

The primary applications of 1-Phenylethanol-d10 stem from its properties as a stable, non-radioactive, and chemically identical (for most biological purposes) analog of its unlabeled counterpart.

Internal Standard in Mass Spectrometry

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), an internal standard is essential to correct for variations in sample preparation, injection volume, and instrument response.[3] An ideal internal standard should have physicochemical properties very similar to the analyte but be distinguishable by the mass spectrometer. Deuterated compounds like 1-Phenylethanol-d10 are considered the "gold standard" for this purpose. They co-elute with the unlabeled analyte, experience similar matrix effects and ionization suppression, but are readily distinguished by their higher mass. This leads to highly accurate and precise quantification of 1-phenylethanol in complex biological matrices such as blood, plasma, or urine.

Pharmacokinetic and Metabolic Studies

Isotopically labeled compounds are invaluable in pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics.[4] By administering a deuterated compound, researchers can trace its fate in a biological system. For instance, 1-Phenylethanol-d10 can be used to study the metabolic pathways of 1-phenylethanol without the need for radioactive labeling.[5] The deuterated metabolites can be identified and quantified by mass spectrometry, providing insights into the enzymes involved and the rate of metabolic clearance.

Therapeutic Drug Monitoring

For certain therapeutic agents, monitoring their concentration in a patient's bloodstream is critical for ensuring efficacy and avoiding toxicity.[6][7] 1-Phenylethanol-d10 can serve as an internal standard in assays developed for the therapeutic drug monitoring of drugs that are structurally related to or are metabolites of 1-phenylethanol.

Safety and Handling

1-Phenylethanol-d10 should be handled with the same precautions as unlabeled 1-phenylethanol. It is considered harmful if swallowed and can cause eye irritation.[1] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

1-Phenylethanol-d10 is a highly valuable tool for researchers in the fields of analytical chemistry, drug metabolism, and pharmacokinetics. Its well-defined chemical and physical properties, coupled with established synthetic routes, make it a reliable internal standard for quantitative mass spectrometry and a useful tracer for metabolic studies. The insights provided in this guide are intended to facilitate the effective and safe implementation of 1-Phenylethanol-d10 in a variety of research and development applications, ultimately contributing to the advancement of scientific knowledge and the development of new therapeutics.

References

-

1-Phenylethanol. In: Wikipedia. ; 2023. Accessed January 30, 2026. [Link]

-

1 H NMR spectra of 1-phenylethanol oxidation (2.63 ppm: methyl group of acetophenone; 1.51 ppm: methyl group of 1-phenylethanol). ResearchGate. Accessed January 30, 2026. [Link]

-

Buy 1-Phenylethanol | 98-85-1. Chemspace. Published August 15, 2023. Accessed January 30, 2026. [Link]

-

1-Phenylethanol. Wikipedia. Accessed January 30, 2026. [Link]

-

13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545). NP-MRD. Accessed January 30, 2026. [Link]

-

Enantioselective synthesis of (S)-1-phenylethanol, a precursor to low-molecular-weight bioregulators. ResearchGate. Published August 10, 2025. Accessed January 30, 2026. [Link]

-

1H NMR Spectrum. SpectraBase. Accessed January 30, 2026. [Link]

-

1-Phenylethanol H-NMR PDF. Scribd. Accessed January 30, 2026. [Link]

-

Mass spectra of 1-phenylethanol formed from ethylbenzene in anaerobic... ResearchGate. Accessed January 30, 2026. [Link]

-

Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique. National Institutes of Health. Published April 6, 2022. Accessed January 30, 2026. [Link]

-

The pharmacokinetics of phenylethyl alcohol (PEA): safety evaluation comparisons in rats, rabbits, and humans. PubMed. Accessed January 30, 2026. [Link]

-

Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. Published January 11, 2022. Accessed January 30, 2026. [Link]

-

D10 in the Treatment of Prehospital Hypoglycemia: A 24 Month Observational Cohort Study. Prehospital and Disaster Medicine. Accessed January 30, 2026. [Link]

-

Asymmetric reduction of acetophenone using lithium aluminium hydride modified with some novel amino alcohol Schiff bases. ResearchGate. Published August 7, 2025. Accessed January 30, 2026. [Link]

-

The Key to Effective Drug Therapy in Pharmacokinetics. Longdom Publishing. Accessed January 30, 2026. [Link]

-

Lithium Aluminum Hydride to reduce aldehyde, ketone, ester, amide and carboxylic acid | Mechanisms. YouTube. Published August 25, 2020. Accessed January 30, 2026. [Link]

- ES2049637B1 - PREPARATION PROCEDURE OF 1-PHENYLETHANOL AND ACETOPHENONE MIXTURES.

-

Dextrose 10% in the treatment of out-of-hospital hypoglycemia. PubMed. Accessed January 30, 2026. [Link]

-

Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. SciELO. Accessed January 30, 2026. [Link]

-

Therapeutic Drug Monitoring Reagents. Randox Toxicology. Accessed January 30, 2026. [Link]

-

Protocol for Therapeutic Drug Monitoring Within the Clinical Range Using Mid-infrared Spectroscopy. National Institutes of Health. Accessed January 30, 2026. [Link]

-

IV Glucose for Dehydration Treatment. ClinicalTrials.gov. Accessed January 30, 2026. [Link]

-

The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI. Accessed January 30, 2026. [Link]

-

MSBNK-Fac_Eng_Univ_Tokyo-JP011188. MassBank. Published October 21, 2008. Accessed January 30, 2026. [Link]

-

LITHIUM ALUMINUM HYDRIDE REDUCTION OF 1-PHENYLBUTANE-1,3-DIONE, AND ACETYLATION OF THE PRODUCTS: NMR AND GC-MS ANALYSIS. FACTA UNIVERSITATIS. Accessed January 30, 2026. [Link]

-

1-Phenylethanol, (R)-. PubChem. Accessed January 30, 2026. [Link]

-

Synergistic inhibition effect of 2-phenylethanol and ethanol on bioproduction of natural 2-phenylethanol by Saccharomyces cerevisiae and process enhancement. PubMed. Accessed January 30, 2026. [Link]

-

Mass spectra of 1-phenylethanol formed from ethylbenzene in anaerobic... ResearchGate. Accessed January 30, 2026. [Link]

-

Diasteroselective reduction of chiral ketones with lithium aluminium hydride | Chelation Controlled. YouTube. Published August 29, 2020. Accessed January 30, 2026. [Link]

-

Dynamic Monitoring of Intracellular Tacrolimus and Mycophenolic Acid Therapy in Renal Transplant Recipients Using Magnetic Bead Extraction Combined with LC-MS/MS. MDPI. Published September 14, 2023. Accessed January 30, 2026. [Link]

-

Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. National Institutes of Health. Accessed January 30, 2026. [Link]

-

A New Paper-Based Biosensor for Therapeutic Drug Monitoring. RSC Publishing. Published August 5, 2021. Accessed January 30, 2026. [Link]

-

Lithium Aluminum Hydride to reduce aldehyde, ketone, ester, amide and carboxylic acid | Mechanisms. YouTube. Published August 25, 2020. Accessed January 30, 2026. [Link]

-

Psilocin-D10. Cerilliant. Accessed January 30, 2026. [Link]

-

1-phenylethanol. ChemBK. Published April 10, 2024. Accessed January 30, 2026. [Link]

Sources

- 1. (S)-1-phenylethanol | C8H10O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 2. 1-Phenylethanol - Wikipedia [en.wikipedia.org]

- 3. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Protocol for Therapeutic Drug Monitoring Within the Clinical Range Using Mid-infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. randoxtoxicology.com [randoxtoxicology.com]

An In-Depth Technical Guide to 1-Phenylethanol-d10: Physical Characteristics, Application, and Verification

Abstract: This technical guide provides a comprehensive overview of 1-Phenylethanol-d10 (CAS: 219586-41-1), a deuterated isotopologue of 1-phenylethanol. Designed for researchers, scientists, and professionals in drug development, this document details the physical and chemical properties of 1-Phenylethanol-d10, its critical role as an internal standard in quantitative analysis, and robust protocols for its identity and purity verification. By synthesizing technical data with practical, field-proven insights, this guide serves as an essential resource for the effective application of this stable isotope-labeled compound.

Core Physical and Chemical Properties

1-Phenylethanol-d10 is structurally identical to 1-phenylethanol, with the exception that all ten hydrogen atoms have been substituted with deuterium. This isotopic substitution results in a significant mass shift while preserving the compound's chemical reactivity and chromatographic behavior, a principle cornerstone of its utility in analytical chemistry.[1][2] The key physical properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₆D₅CD(OD)CD₃ | |

| Molecular Weight | 132.23 g/mol | |

| CAS Number | 219586-41-1 | [3] |

| Appearance | Colorless liquid (inferred) | [4] |

| Density | 1.094 g/mL at 25 °C | |

| Melting Point | 19-20 °C | |

| Boiling Point | 204 °C at 745 mmHg | |

| Isotopic Purity | ≥98 atom % D | [3] |

| Chemical Purity | ≥98-99% | [3] |

| Mass Shift vs. Native | M+10 |

Appearance and Organoleptic Profile

At standard temperature and pressure, 1-Phenylethanol-d10 is a colorless liquid.[4] While specific organoleptic data for the deuterated form is not published, it is expected to share the mild, floral (gardenia-hyacinth) scent of its non-deuterated counterpart due to their identical molecular shapes.[4]

The Role of Isotopic Labeling in Quantitative Analysis

The primary application of 1-Phenylethanol-d10 in research and drug development is as an internal standard (IS) for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[5]

Expertise & Causality: The choice of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical method development.[5] Its utility stems from a key principle: the deuterated standard is chemically and physically almost identical to the non-deuterated analyte of interest.[2] Therefore, it co-elutes chromatographically and experiences the same effects during sample preparation (e.g., extraction loss) and analysis (e.g., matrix effects, ion suppression).[1] However, it is easily distinguished by its higher mass in the mass spectrometer. By adding a known quantity of 1-Phenylethanol-d10 to a sample, any variations during the analytical process that affect the target analyte will affect the internal standard to the same degree. The ratio of the analyte's signal to the standard's signal remains constant, allowing for highly accurate and precise quantification, even with complex biological matrices.[1][5]

Experimental Protocol: Identity and Purity Confirmation

For any quantitative study, verifying the identity and purity of the internal standard is a non-negotiable prerequisite for ensuring data integrity. This protocol provides a self-validating system for a laboratory to confirm the quality of a new batch of 1-Phenylethanol-d10.

Workflow for Standard Verification

Caption: Workflow for identity and purity verification of 1-Phenylethanol-d10.

Step-by-Step Methodology

A. Mass Spectrometric Identity Confirmation

-

Objective: To confirm the molecular weight and expected fragmentation pattern, verifying the presence of the deuterated compound.

-

Sample Preparation: Prepare a stock solution of 1-Phenylethanol-d10 in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL. Further dilute this to a working concentration of ~1 µg/mL.

-

Instrumentation: Use a mass spectrometer (e.g., a quadrupole or TOF instrument) coupled to an electrospray ionization (ESI) source. The sample can be introduced via direct infusion or through an LC system.

-

Data Acquisition: Acquire data in positive ion, full-scan mode over a mass range that includes the expected molecular ion (e.g., m/z 50-200).

-

Data Analysis & Expected Results:

-

Molecular Ion: The primary ion observed should correspond to the deuterated molecule. For 1-Phenylethanol-d10 (MW = 132.23), expect to see the protonated molecular ion [M+H]⁺ at m/z 133.2 .

-

Fragmentation: Induce fragmentation (either in-source or via MS/MS) and look for the characteristic loss of the deuterated methyl group (-CD₃). The non-deuterated compound fragments from m/z 122 to m/z 107 (a loss of 15 Da).[6] Therefore, the d10 isotopologue is expected to show a primary fragment ion at m/z 115.1 (loss of the -CD₃ group, 18 Da). The observation of this M+10 mass shift provides high confidence in the compound's identity.

-

B. NMR Purity & Isotopic Enrichment Assessment

-

Objective: To assess the chemical purity and confirm the high level of deuteration by ¹H NMR.

-

Sample Preparation: Prepare the sample by dissolving a small amount of neat 1-Phenylethanol-d10 in a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for any potential residual proton signals.

-

Data Analysis & Expected Results:

-

Absence of Major Signals: The key validation point is the absence or significant suppression of signals in the regions corresponding to the protons in 1-phenylethanol. Specifically, the spectrum should show no significant doublet around 1.5 ppm (for the -CH₃ group) or multiplet signals in the aromatic region (~7.2-7.4 ppm).[8][9]

-

Residual Signal Integration: Small residual signals from the incompletely deuterated compound may be visible. By integrating these signals against a known internal standard, the isotopic purity (atom % D) can be estimated. For a product specified at 98 atom % D, these signals should be minimal.

-

Impurities: The spectrum should be free of other unexpected signals, which would indicate chemical impurities.

-

Safety and Handling

Researchers must adhere to standard laboratory safety protocols when handling 1-Phenylethanol-d10.

-

Hazard Classifications: The compound is classified as Acute Toxicity 4 (Oral) and Eye Irritant 2.

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.[10]

-

H319: Causes serious eye irritation.

-

-

Precautionary Measures:

References

-

Mass spectra of 1-phenylethanol formed from ethylbenzene in anaerobic... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

-

1 H NMR spectra of 1-phenylethanol oxidation (2.63 ppm: methyl group of... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

-

1-Phenylethanol - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

-

1-Phenylethanol H-NMR PDF. (n.d.). Scribd. Retrieved January 30, 2026, from [Link]

-

1-Phenylethanol, (S)- | C8H10O - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

-

Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023) - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - ResolveMass. (n.d.). Retrieved January 30, 2026, from [Link]

-

Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed. (2017). Retrieved January 30, 2026, from [Link]

-

Protocol to perform fragment screening using NMR spectroscopy - PMC. (n.d.). Retrieved January 30, 2026, from [Link]

-

Can we use a deuterium drug as internal standard for pesticides mixture? - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

-

Deuterated internal standard retention times : r/chemistry - Reddit. (n.d.). Retrieved January 30, 2026, from [Link]

-

Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

-

The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays - UMSL. (n.d.). Retrieved January 30, 2026, from [Link]

-

How to determine the purity of deuterated solvents by NMR Spectroscopy? - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

-

In Vitro and In Silico Evaluation of the Trypanocidal Activity of a Subfraction Isolated from Mutisia campanulata - ACS Publications. (n.d.). Retrieved January 30, 2026, from [Link]

-

1-Phenylethanol | C8H10O - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. researchgate.net [researchgate.net]

- 3. (±)-1-Phenylethanol-d10 | LGC Standards [lgcstandards.com]

- 4. 1-Phenylethanol - Wikipedia [en.wikipedia.org]

- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. 1-Phenylethanol, (S)- | C8H10O | CID 443135 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Phenylethanol-d10 CAS number and molecular formula

High-Purity Stable Isotope Standards for DMPK and Bioanalysis

Executive Summary & Core Identity

1-Phenylethanol-d10 (also known as

Chemical Identity Data

| Parameter | Technical Specification |

| CAS Registry Number | 219586-41-1 |

| IUPAC Name | (1-Deuterio-1-(pentadeuteriophenyl)ethyl-2,2,2-trideuterio)oxidanium |

| Common Name | 1-Phenylethanol-d10; |

| Molecular Formula | C |

| Molecular Weight | 132.23 g/mol (vs. 122.16 for unlabeled) |

| Isotopic Purity | Typically |

| Appearance | Colorless liquid |

| Solubility | Soluble in methanol, DMSO, ethyl acetate; slightly soluble in water |

Synthesis & Production Mechanism

The production of high-fidelity 1-Phenylethanol-d10 requires a reductive synthesis pathway that ensures deuterium incorporation at both the alkyl backbone and the hydroxyl moiety.[1][2]

Mechanistic Pathway

The most robust synthetic route involves the reduction of Acetophenone-d8 using a deuterated reducing agent.[2] This ensures that the original phenyl ring and methyl group retain their deuterium (from the precursor), while the carbonyl carbon and the oxygen atom receive deuterium during the reduction and workup phases.

Reaction Scheme:

-

Precursor: Acetophenone-d8 (

).[1][2] -

Reagent: Sodium Borodeuteride (

) or Lithium Aluminum Deuteride ( -

Solvent: Deuterated methanol (

) or anhydrous ether, followed by

Critical Insight: Using standard

Figure 1: Synthetic pathway for 1-Phenylethanol-d10 via deuteride reduction.[1][2]

Critical Protocol: Handling Deuterium Exchange

Warning: The hydroxyl deuterium (-OD) in 1-Phenylethanol-d10 is labile .[1][2] This presents a significant challenge in analytical workflows.

The "Back-Exchange" Phenomenon

When 1-Phenylethanol-d10 is dissolved in a protic solvent (e.g., water, methanol, ethanol) that contains exchangeable protons (

Implication for LC-MS/MS: If you prepare a stock solution in Methanol-H4 or Water, your standard will instantly convert from d10 to d9 .[1][2]

Senior Scientist Recommendation: For quantitative bioanalysis (where the internal standard is spiked into plasma/urine), target the d9 isotopologue transition . Even if you buy "d10" material, it will exist as the "d9" form (C8H1D9O) in the biological matrix. Trying to monitor the d10 parent ion will lead to poor sensitivity and non-linear calibration curves due to uncontrolled exchange rates.[2]

Applications in Drug Development

1-Phenylethanol is a key metabolite of Styrene (via styrene oxide) and Ethylbenzene .[2] The d10 analog is essential for mapping these toxicological pathways.[2]

Metabolic Pathway Mapping

The compound is used to determine the Kinetic Isotope Effect (KIE) on the oxidation of the benzylic carbon. By comparing the reaction rate of the deuterated vs. non-deuterated substrate, researchers can identify if C-H bond breakage is the rate-limiting step in metabolic clearance.

Figure 2: Metabolic context of 1-Phenylethanol showing the point of internal standard application.

Analytical Method Parameters (LC-MS/MS)

When developing a method using this standard, use the following transitions (assuming d9 species in mobile phase):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Loss Fragment |

| 1-Phenylethanol (Unlabeled) | 123.1 [M+H] | 105.1 | |

| 1-Phenylethanol-d9 (IS) | 132.2 [M+H] | 113.2 |

Note: The loss of water from the d9 species involves the OH group (H) and a benzylic deuterium (D), or the OD group (if d10) and a benzylic deuterium. In protic mobile phases, expect the loss of HDO (19 Da) from the [M+H]+ ion of the d9 species.

References

-

National Center for Biotechnology Information (NCBI). (2026).[2] PubChem Compound Summary for CID 7409, 1-Phenylethanol. Retrieved January 30, 2026, from [Link]

-

Pharmaffiliates. (n.d.). (±)-1-Phenylethanol D10 Reference Standard. Retrieved January 30, 2026, from [Link]

Sources

synthesis pathway of 1-Phenylethanol-d10

Technical Whitepaper: Total Synthesis of 1-Phenylethanol-d10 ( )

Executive Summary

This technical guide details the high-purity synthesis of 1-Phenylethanol-d10 (Perdeuterated 1-Phenylethanol). This isotopologue is a critical internal standard for mass spectrometry (GC-MS/LC-MS) in metabolic profiling and pharmacokinetic studies, particularly for quantifying styrene metabolites and analyzing CYP450-mediated oxidation pathways.

The synthesis strategy utilizes a two-phase approach:

-

Friedel-Crafts Acylation to construct the deuterated carbon skeleton (Acetophenone-d8).

-

Hydride Reduction using Lithium Aluminum Deuteride (

) to install the final deuterium atoms at the methine and hydroxyl positions.

Target Molecule Specifications:

-

Chemical Formula:

-

Molecular Weight: ~132.23 g/mol (vs. 122.16 g/mol for non-deuterated)

-

Isotopic Purity Goal: >98 atom % D

Retrosynthetic Analysis

The retrosynthetic logic relies on commercially available deuterated building blocks: Benzene-d6 and Acetic Anhydride-d6 . The pathway minimizes isotopic dilution by using anhydrous, deuterated reagents throughout.

Figure 1: Retrosynthetic disconnection showing the assembly of the perdeuterated skeleton.

Phase 1: Synthesis of Acetophenone-d8

The first challenge is constructing the ketone backbone without introducing protons. We employ a Friedel-Crafts acylation.[1][2][3][4][5] Note that

Reagents & Stoichiometry[1]

| Component | Role | Equiv. | Notes |

| Benzene-d6 | Substrate | 1.0 | Isotopic purity >99.5% D |

| Acetic Anhydride-d6 | Acylating Agent | 1.2 | Excess ensures benzene conversion |

| Aluminum Chloride ( | Catalyst | 2.5 | Anhydrous; fresh sublimation preferred |

| Carbon Disulfide ( | Solvent | N/A | Inert carrier (Alternative: DCM) |

Protocol

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and a

drying tube (or -

Catalyst Suspension: Charge the flask with 2.5 equiv. of anhydrous

and dry -

Addition: Mix Benzene-d6 (1.0 equiv.) and Acetic Anhydride-d6 (1.2 equiv.) in the dropping funnel. Add this mixture dropwise to the stirred

suspension at-

Mechanism Note: The Lewis acid generates the acylium ion (

), which attacks the benzene-d6 ring.

-

-

Reaction: Once addition is complete, reflux the mixture gently for 1 hour. Evolution of

(or -

Quench: Cool to room temperature. Pour the mixture over crushed ice/HCl.

-

Critical Step: Use

if maximizing yield is critical, though standard

-

-

Isolation: Extract with diethyl ether (

). Wash organics with 10% NaOH (to remove acetic acid-d4 byproduct) and brine. Dry over -

Purification: Distill under reduced pressure to isolate Acetophenone-d8.

Phase 2: Reduction to 1-Phenylethanol-d10

This step installs the chirality (racemic) and the final two deuterium atoms. Standard

Reaction Mechanism & Workflow

The hydride (deuteride) transfer is irreversible. The choice of quenching agent determines the isotopic nature of the hydroxyl group.

Figure 2: Reduction workflow. Note the use of D2O in the quench step to maintain the O-D label.

Protocol

-

Safety Precaution:

is pyrophoric and reacts violently with water. All glassware must be oven-dried. -

Reagent Prep: In a glovebox or under Argon, suspend

(0.6 equiv., slight excess) in anhydrous THF. -

Substrate Addition: Dissolve Acetophenone-d8 (from Phase 1) in anhydrous THF. Add dropwise to the

slurry at -

Reaction: Stir at room temperature for 2 hours. Monitor by TLC (or GC) for disappearance of the ketone.

-

Deuterated Quench (The "d10" Requirement):

-

To ensure the hydroxyl group is

, quench the reaction carefully with Heavy Water ( -

Note: If standard water is used, the product will be 1-Phenylethanol-d9 (

). The

-

-

Workup: Filter off aluminum salts. Dry the filtrate over anhydrous

. Evaporate solvent.[1] -

Purification: Kugelrohr distillation or flash chromatography (silica gel) yields the pure oil.

Characterization & Validation

To validate the "d10" structure, standard

Expected Data

| Technique | Observation | Interpretation |

| Silent / Flat Baseline | Confirms absence of protons. Residual peaks indicate incomplete deuteration (<98%). | |

| Peaks at ~1.45 ppm (d), ~4.85 ppm (s), ~7.3 ppm (m) | Confirms presence of deuterium at methyl, methine, and aromatic positions. | |

| GC-MS | Molecular Ion ( | Confirms mass shift of +10 units from standard (122). |

| IR | O-D stretch ~2400-2600 | Distinct shift from O-H stretch (~3300 |

Isotopic Labelling Nomenclature Note

Commercially, "1-Phenylethanol-d10" often refers to the molecule where all non-exchangeable carbons are deuterated (

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Friedel-Crafts and Hydride Reductions).

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Link

-

Sigma-Aldrich. (n.d.). Acetophenone-d8 Product Specification. Merck KGaA. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11808, 1-Phenylethanol. Link

- Pohland, A. E., & Sullivan, H. R. (1955).

Sources

A Technical Guide to the Isotopic Purity and Enrichment of 1-Phenylethanol-d10

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical evaluation of isotopic purity and enrichment for 1-Phenylethanol-d10. As a deuterated internal standard, the reliability of quantitative bioanalytical and metabolic studies hinges on the precise characterization of its isotopic composition. This document delineates the fundamental concepts of isotopic purity versus enrichment, outlines common synthetic pathways, and offers an in-depth exploration of the primary analytical techniques for characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed, field-proven protocols are provided for each technique, emphasizing the causality behind experimental choices and the establishment of self-validating systems for data integrity.

Introduction: The Critical Role of Isotopic Purity

1-Phenylethanol-d10 is a stable isotope-labeled (SIL) analog of 1-phenylethanol, a compound with applications in chemical synthesis and as a fragrance component.[1] In advanced scientific applications, particularly in pharmacokinetic (PK) studies and as an internal standard for quantitative mass spectrometry, the deuterated form is invaluable.[2][3] Its utility is directly proportional to the quality of its isotopic labeling.

The introduction of ten deuterium (²H or D) atoms significantly increases the molecule's mass, allowing it to be distinguished from its endogenous, non-labeled (d0) counterpart by a mass spectrometer. When used as an internal standard, a known amount of 1-Phenylethanol-d10 is spiked into a biological sample. It co-elutes with the analyte of interest and experiences similar ionization and matrix effects, enabling highly accurate quantification.[4]

However, the efficacy of this approach is contingent on two key parameters:

-

Isotopic Purity: This refers to the percentage of the material that is the desired deuterated species (1-Phenylethanol-d10) relative to any chemical impurities.[5] For a traditional drug, purity is primarily concerned with the absence of chemical contaminants. For a deuterated compound, this definition expands to include isotopic considerations.[6]

-

Isotopic Enrichment: A more granular metric, isotopic enrichment specifies the percentage of deuterium atoms at all labeled positions.[7] For example, a sample with 99 atom% D enrichment means that at any given labeled position, there is a 99% probability of finding a deuterium atom and a 1% chance of finding a hydrogen atom.[6]

High isotopic purity and enrichment are paramount to prevent analytical interference and ensure the accuracy of experimental outcomes.[5] The presence of unlabeled (d0) or partially labeled species can lead to an overestimation of the target analyte's concentration.[4]

Synthesis and Isotopic Labeling of 1-Phenylethanol-d10

While specific synthetic routes are often proprietary, the generation of 1-Phenylethanol-d10 typically involves multi-step processes designed to maximize deuterium incorporation. A common conceptual pathway involves:

-

Deuteration of the Aromatic Ring: Benzene is deuterated to Benzene-d6 using a strong deuterium source like deuterated sulfuric acid (D₂SO₄) under forcing conditions.

-

Friedel-Crafts Acylation: The resulting Benzene-d6 is reacted with a deuterated acetylating agent, such as Acetyl-d3 chloride, in the presence of a Lewis acid catalyst to form Acetophenone-d8.

-

Reduction of the Ketone: The ketone group of Acetophenone-d8 is then reduced to a hydroxyl group using a deuterated reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄). This step introduces the deuterium atom at the benzylic position.

-

Work-up and Purification: The final product, 1-Phenylethanol-d10, is isolated and purified using techniques like distillation or chromatography to remove chemical impurities.

The isotopic enrichment of the final product is a composite of the enrichment levels of the starting materials and the efficiency of each deuteration step.

Core Analytical Techniques for Characterization

A multi-technique approach is essential for the robust characterization of deuterated compounds, providing a complete analytical picture.[8] For 1-Phenylethanol-d10, Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are the benchmark methods.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for confirming the positions of isotopic labels and assessing the extent of deuteration.[8] Both proton (¹H) and deuterium (²H) NMR are employed to gain a comprehensive understanding.

-

Proton NMR (¹H NMR): In a highly deuterated compound, the ¹H NMR spectrum should exhibit a significant reduction or complete absence of signals corresponding to the labeled positions.[10] The presence of small, residual proton signals allows for the quantification of isotopic enrichment by comparing their integration values to that of a non-deuterated internal reference standard.

-

Deuterium NMR (²H NMR): Conversely, the ²H NMR spectrum will show strong signals at chemical shifts corresponding to the positions where deuterium has been incorporated.[10][11] This technique provides direct evidence and confirmation of successful labeling.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining isotopic distribution and purity, especially for volatile compounds like 1-Phenylethanol.[8] The gas chromatograph separates the analyte from impurities, and the mass spectrometer provides mass-to-charge (m/z) information, which reveals the isotopic composition.

The mass spectrum of 1-Phenylethanol-d10 will show a molecular ion peak at a higher m/z value compared to its unlabeled counterpart (m/z 122 for C₈H₁₀O vs. m/z 132 for C₈D₁₀O).[12] By analyzing the relative intensities of the isotopologue peaks (e.g., d9, d8, etc.), one can calculate the overall isotopic enrichment and the abundance of each deuterated species.

Experimental Protocols and Data Interpretation

The following protocols represent self-validating workflows designed for accuracy and reproducibility.

Workflow for Isotopic Purity & Enrichment Analysis

Caption: Overall workflow for isotopic analysis.

Protocol 1: NMR Spectroscopy Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of 1-Phenylethanol-d10 into a clean NMR tube. Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., 0.03% Tetramethylsilane, TMS).[13] The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.[14]

-

System Suitability: Before analysis, verify the spectrometer's performance by running a standard sample to check resolution and signal-to-noise ratio.

-

¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (e.g., 5 times the longest T1) and a sufficient number of scans to achieve a high signal-to-noise ratio for the small residual proton peaks.

-

²H NMR Acquisition: Without changing the sample, acquire a ²H NMR spectrum. This directly observes the deuterium signals.[11]

-

Data Analysis & Calculation:

-

In the ¹H spectrum, integrate the residual proton signals corresponding to the aromatic, methine, and methyl positions.

-

Compare the sum of these integrations to the integration of the internal standard to confirm the chemical purity.

-

Calculate the isotopic enrichment at each position by comparing the integration of the residual proton signal to the theoretical integration for one proton. For example, if the methyl group (theoretically 3H) shows a residual signal integrating to 0.03, the proton content is 1%, and the deuterium enrichment is 99%.

-

Protocol 2: GC-MS Analysis

-

Sample Preparation: Prepare a solution of 1-Phenylethanol-d10 at approximately 100 µg/mL in a volatile solvent like hexane or ethyl acetate. Also, prepare a solution of non-deuterated 1-Phenylethanol as a reference standard.[15]

-

System Suitability: Inject a blank solvent to ensure no carryover. Then, inject the non-deuterated standard to establish its retention time and mass spectrum. The molecular ion (M+) for the d0 compound is m/z 122.[12]

-

GC-MS Acquisition:

-

GC Conditions: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). A typical temperature program would be: start at 70°C, hold for 1 minute, ramp to 250°C at 15°C/min.

-

MS Conditions: Use Electron Ionization (EI) at 70 eV. Acquire data in full scan mode over a mass range of m/z 40-200.

-

-

Data Analysis & Calculation:

-

Inject the 1-Phenylethanol-d10 sample. Confirm the peak at the expected retention time.

-

Extract the mass spectrum for the peak. The primary molecular ion should be at m/z 132 (M+ for C₈D₁₀O).

-

Identify and integrate the ion intensities for the entire molecular ion cluster (e.g., m/z 132 for d10, m/z 131 for d9, m/z 130 for d8, etc.).

-

Correct these intensities for the natural abundance of ¹³C.[16]

-

Calculate the isotopic purity (species abundance) by dividing the intensity of the target ion (m/z 132) by the sum of intensities for all related isotopologues.

-

The overall isotopic enrichment (Atom % D) can be calculated using a weighted average of the different isotopologues observed.

-

Caption: Conceptual diagram of MS data analysis.

Data Summary and Interpretation

The results from both NMR and MS analyses should be consolidated to provide a complete certificate of analysis.

| Parameter | Method | Typical Specification | Rationale |

| Chemical Purity | GC-MS (Peak Area %) | ≥ 99% | Ensures that the response is from the target molecule and not chemical artifacts. |

| Isotopic Purity | MS (Relative Intensity) | ≥ 98% (d10 species) | Minimizes interference from lower-mass isotopologues at the mass channel of the analyte. |

| Isotopic Enrichment | NMR / MS | ≥ 99 Atom % D | Confirms a high degree of deuterium incorporation at all labeled sites. |

Distinguishing Isotopic Enrichment from Species Abundance:

It is crucial to understand the difference between these terms.[6] An isotopic enrichment of 99.5% D at each of the 10 positions does not mean that 99.5% of the molecules are the d10 species. The species abundance for the fully deuterated (d10) molecule can be calculated with a binomial expansion:

(0.995)¹⁰ ≈ 0.951 or 95.1%

This means that even with very high enrichment at each site, a small but significant percentage of the molecules will be the d9, d8, etc., species.[7] This distribution must be characterized for accurate quantitative work.

Conclusion

The rigorous characterization of 1-Phenylethanol-d10 is not merely a quality control measure; it is a fundamental requirement for generating reliable and reproducible scientific data. By combining the structural insights from NMR spectroscopy with the isotopic distribution analysis from GC-MS, researchers can establish a high degree of confidence in the material's identity, purity, and isotopic composition. The protocols and concepts outlined in this guide provide a robust framework for ensuring that this critical reagent meets the stringent demands of modern analytical and metabolic research.

References

- Benchchem. (n.d.). Protocol for Using Deuterated Compounds in NMR Spectroscopy: Application Notes for Researchers.

- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- Wikipedia. (n.d.). Deuterium NMR.

- Schory, D. H., Kuo, J., & Tan, C. T. T. (2004). Applications of quantitative D-NMR in analysis of Deuterium enriched compounds. Sigma-Aldrich.

- Roy, A., et al. (2019). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods.

- Conde, A. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.

- Tokyo Chemical Industry UK Ltd. (n.d.). Deuterated Compounds for NMR.

- Cambridge Isotope Laboratories, Inc. (n.d.). Enrichment.

- Benchchem. (n.d.). A Technical Guide to the Isotopic Purity and Enrichment of D-Arabinose-d6.

- Unkefer, P. J., et al. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. Environmental Science & Technology.

- Unkefer, P. J., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed.

- Benchchem. (n.d.). Technical Support Center: Optimizing GC-MS Analysis with Deuterated Standards.

- Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS.

- ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS.

- Yilmaz, E., Can, M., & Sögüt, M. U. (2017). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PLoS ONE.

- Ball, H. A., et al. (1998). Mass spectra of 1-phenylethanol formed from ethylbenzene in anaerobic... ResearchGate.

Sources

- 1. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. isotope.com [isotope.com]

- 7. isotope.com [isotope.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Deuterated Compounds for NMR | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. almacgroup.com [almacgroup.com]

Strategic Sourcing and Application of 1-Phenylethanol-d10

A Technical Guide for Bioanalysis and Metabolic Profiling[1]

Executive Summary

In the high-stakes environment of drug metabolism and pharmacokinetics (DMPK), data integrity is non-negotiable. 1-Phenylethanol-d10 (CAS: 219586-41-1) serves as a critical stable isotope-labeled internal standard (SIL-IS) for the precise quantification of 1-phenylethanol—a primary metabolite of ethylbenzene and styrene, and a common chiral fragrance ingredient.[1]

This guide moves beyond a simple catalog of suppliers. It provides a technical framework for selecting high-fidelity isotopes, understanding the mechanistic advantages of the d10-isotopologue over lower-order deuterated analogs (e.g., d3 or d5), and implementing self-validating analytical protocols.[1]

Part 1: Technical Specifications & Critical Quality Attributes (CQA)

When sourcing 1-Phenylethanol-d10, "purity" is a dual-metric: Chemical Purity and Isotopic Enrichment .[1] A failure in either compromises the mass spectrometric assay.

1.1 The "Gold Standard" Specification

Researchers should validate incoming lots against these benchmarks to prevent isotopic interference (crosstalk) in Mass Spectrometry (MS) assays.

| Parameter | Specification | Technical Rationale |

| CAS Number | 219586-41-1 | Unique identifier for the fully deuterated (d10) species.[1][2][3] |

| Chemical Formula | C₆D₅CD(OD)CD₃ | All non-exchangeable and exchangeable protons replaced by deuterium.[1] |

| Molecular Weight | 132.23 g/mol | +10 Da shift from native 1-Phenylethanol (122.16 g/mol ).[1] |

| Isotopic Enrichment | ≥ 98 atom % D | Minimizes the presence of d9/d8 isotopologues that could overlap with the analyte signal.[1] |

| Chemical Purity | ≥ 98% (GC/NMR) | Prevents non-isotopic impurities from suppressing ionization in LC-MS or GC-MS.[1] |

| Appearance | Colorless Liquid | Yellowing indicates oxidation to acetophenone-d8.[1] |

1.2 Mechanistic Advantage: Why d10?

In quantitative MS, a mass shift of +3 Da (d3) is often the minimum required. However, 1-Phenylethanol-d10 offers a +10 Da shift .[1]

-

Causality: The wide mass window eliminates "spectral crosstalk" caused by the natural isotopic distribution (¹³C) of the analyte.

-

Stability: The aromatic ring deuteration (C₆D₅-) is metabolically robust, unlike labile hydroxyl protons which can exchange with solvent water.

Part 2: Commercial Supplier Landscape[1]

The following suppliers are vetted based on commercial availability, documentation (CoA), and isotopic reliability.

| Supplier | Product Code | Enrichment | Packaging | Primary Application |

| C/D/N Isotopes | D-1912 | 98 atom % D | 0.5g, 1g | Standard Reference: High enrichment suitable for trace analysis.[1] |

| Sigma-Aldrich (Merck) | 490562 | 98 atom % D | Custom | General R&D: Broad availability; often packaged on demand.[1] |

| LGC Standards | CDN-D-1912 | 98 atom % D | 0.5g | Certified Reference: Ideal for regulated (GLP/GMP) environments.[1] |

| Parchem | Custom | >99% | Bulk | Scale-up: Suitable for industrial pilot studies requiring larger volumes.[1] |

Sourcing Insight: For GLP bioanalysis, prioritize suppliers like LGC or C/D/N that provide detailed Certificates of Analysis (CoA) verifying the absence of the oxidized impurity Acetophenone-d8.

Part 3: Validated Experimental Protocol

Internal Standard Spiking for GC-MS Quantification

This protocol establishes a self-validating system for quantifying 1-phenylethanol in biological plasma using 1-Phenylethanol-d10.[1]

Principle: The d10-IS corrects for variations in extraction efficiency and injection volume.

Reagents:

-

IS: 1-Phenylethanol-d10 (10 µg/mL in Methanol)[1]

-

Matrix: Plasma or Microsomal incubation media

-

Extraction Solvent: Ethyl Acetate[1]

Step-by-Step Methodology:

-

Sample Preparation:

-

Aliquot 200 µL of biological sample into a 1.5 mL microcentrifuge tube.

-

CRITICAL STEP: Add 20 µL of 1-Phenylethanol-d10 IS working solution (10 µg/mL).[1] Vortex for 10 seconds. Rationale: Early addition ensures the IS tracks the analyte through the entire extraction process.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 500 µL Ethyl Acetate.

-

Vortex vigorously for 2 minutes to disrupt protein binding.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

-

Concentration:

-

Transfer the organic (upper) supernatant to a clean glass vial.

-

Evaporate to dryness under a gentle stream of Nitrogen (N₂) at room temperature. Note: Do not heat >40°C to prevent volatilization of the analyte.

-

-

Reconstitution:

-

Reconstitute residue in 100 µL Ethyl Acetate.

-

Transfer to GC autosampler vial with insert.

-

-

GC-MS Analysis:

-

Column: DB-WAX or equivalent polar column.[1]

-

SIM Mode: Monitor ions m/z 79, 122 (Analyte) and m/z 86, 132 (IS).

-

Quantification: Plot Area Ratio (Analyte/IS) vs. Concentration.

-

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the critical control points where the d10-IS ensures data integrity.

Figure 1: Analytical workflow emphasizing the critical spiking of 1-Phenylethanol-d10 prior to extraction to compensate for matrix effects and recovery losses.

Part 5: Synthesis & Impurity Profile

Understanding the synthesis of 1-Phenylethanol-d10 aids in troubleshooting unexpected peaks.[1]

Synthetic Route: The compound is typically synthesized via the reduction of Acetophenone-d8 using a deuterated reducing agent (e.g., Sodium Borodeuteride, NaBD₄) or Lithium Aluminum Deuteride (LiAlD₄).

Impurity Watchlist:

-

Acetophenone-d8: Result of incomplete reduction or oxidation during storage.[1] It appears as a peak with m/z ~128.

-

Partially Deuterated Isotopologues: If H/D exchange occurs during synthesis, you may see d9 or d8 species, which broaden the MS peak.

Storage Recommendation: Store neat material at 2-8°C under Argon. Once in solution (Methanol), store at -20°C to prevent oxidation back to the ketone.

References

-

Sigma-Aldrich. 1-Phenylethanol-d10 Product Specification & Safety Data Sheet. Merck KGaA. Link

-

C/D/N Isotopes. Stable Isotope-Labelled Compounds: 1-Phenylethanol-d10 (D-1912).[1][3][5]Link[3]

-

LGC Standards. Reference Material Certificate: (±)-1-Phenylethanol-d10.[1]Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7409: 1-Phenylethanol.[1] (Context for native metabolite). Link

-

Dhake, K. P., et al. "Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol." Brazilian Journal of Chemical Society, 2011. (Context for chiral applications). Link

Sources

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Safe Handling of 1-Phenylethanol-d10

This guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 1-Phenylethanol-d10 (C₆D₅CD(OD)CD₃). As a deuterated analogue of 1-phenylethanol, this compound is of significant interest in pharmaceutical research, metabolic studies, and as an internal standard in analytical chemistry. The strategic replacement of hydrogen with deuterium atoms introduces a kinetic isotope effect, which can alter metabolic pathways and provide a powerful tool for mechanistic studies.[1] This document is intended for researchers, scientists, and drug development professionals who handle this and similar deuterated compounds. The focus is not merely on procedural steps but on the underlying scientific principles that dictate safe and effective laboratory practices.

Compound Profile and Physicochemical Properties

1-Phenylethanol-d10 is a stable, non-radioactive isotopologue of 1-phenylethanol.[1] While its chemical reactivity is broadly similar to its non-deuterated counterpart, the increased mass and stronger Carbon-Deuterium (C-D) and Oxygen-Deuterium (O-D) bonds can influence its physical properties and metabolic stability. The data presented below is a synthesis from available technical documentation. Note that where specific data for the d10 isotopologue is unavailable, data for the parent compound, 1-phenylethanol, is provided as a scientifically accepted surrogate.

| Property | Value | Source |

| Chemical Formula | C₆D₅CD(OD)CD₃ | Sigma-Aldrich[2] |

| Molecular Weight | 132.23 g/mol | Sigma-Aldrich[2] |

| Appearance | Colorless liquid | Wikipedia[3] |

| Melting Point | 19-20 °C | Sigma-Aldrich, ChemBK[2][4] |

| Boiling Point | 204 °C at 745 mmHg | Sigma-Aldrich, ChemBK[2][4] |

| Density | 1.094 g/mL at 25 °C | Sigma-Aldrich[2] |

| Flash Point | 86.6 °C (187.9 °F) - Closed Cup | Sigma-Aldrich[2] |

| Solubility in Water | Insoluble to slightly soluble | PubChem[5] |

| Isotopic Purity | ≥ 98 atom % D | Sigma-Aldrich[2] |

Hazard Identification and GHS Classification

The primary hazards associated with 1-Phenylethanol-d10 are consistent with its non-deuterated analogue. The Globally Harmonized System (GHS) classification provides a clear and immediate understanding of the risks.

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Flammable Liquids | Category 4 | H227: Combustible liquid | None |

Signal Word: Warning [2]

Summary of Hazards:

-

Oral Toxicity: The compound is harmful if ingested.[2][6][7] Accidental ingestion may lead to adverse health effects, requiring immediate medical attention.[7]

-

Eye Irritation: Direct contact with the eyes will cause serious irritation and may result in damage.[6][7][8]

-

Skin Irritation: Causes skin irritation upon contact.[7][8] Prolonged exposure should be avoided.

-

Combustibility: As a combustible liquid, it has a relatively high flash point but can ignite when exposed to heat or open flames.[8][9]

Core Directive: Risk Mitigation and Safe Handling

The cornerstone of working with any chemical, particularly isotopically labeled compounds, is a robust, validated handling protocol. The following sections detail not just the "what" but the "why" of these procedures. The primary differentiator for deuterated compounds is their hygroscopic nature; the deuterium on the hydroxyl group (O-D) will readily exchange with protons from atmospheric water (H₂O), compromising isotopic purity.[10]

Engineering Controls and Personal Protective Equipment (PPE)

The causality here is simple: create barriers between the researcher and the hazard.

-

Ventilation: All handling of 1-Phenylethanol-d10 should occur within a certified chemical fume hood. This prevents the inhalation of vapors and contains any potential spills.

-

Personal Protective Equipment (PPE): The selection of PPE is a non-negotiable baseline for safety.

-

Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient to protect against splashes.[7][11]

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use and replace them immediately if contaminated.[7][11]

-

Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.[11]

-

Workflow: Preparing a 1-Phenylethanol-d10 Sample for Analysis

This protocol is designed as a self-validating system to ensure both user safety and sample integrity. The primary application for this compound is often as a standard or substrate in experiments analyzed by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).

Caption: A validated workflow for the safe handling and preparation of a 1-Phenylethanol-d10 sample.

Causality Behind Key Steps:

-

Step 4 (Oven-Drying Glassware): Deuterated compounds, especially those with exchangeable deuterium atoms like the hydroxyl group here, are hygroscopic.[10] Any residual water (H₂O) on glassware surfaces will lead to H/D exchange, compromising the isotopic purity of the sample and affecting analytical results.[10][12] Cooling under an inert gas prevents re-adsorption of atmospheric moisture.

-

Step 5 & 6 (Inert Atmosphere & Septum Vial): Working under a nitrogen or argon blanket minimizes contact with atmospheric moisture and oxygen.[1][12] Using a septum-sealed bottle allows for the withdrawal of the liquid via a syringe without exposing the entire stock to the atmosphere.[13]

-

Step 13 (Segregate Waste): Deuterated waste is still chemical waste.[1] Segregating waste streams, such as halogenated (e.g., from CDCl₃) and non-halogenated solvents, is critical for proper and cost-effective disposal by environmental health and safety (EHS) professionals.[1]

Emergency Response Protocols

In the event of an unforeseen incident, a structured and logical response is critical. The following decision tree outlines the immediate actions required for various exposure scenarios.

Caption: A decision-making flowchart for emergency responses involving 1-Phenylethanol-d10.

Key Procedural Logic:

-

Eye Contact: Immediate and prolonged flushing (at least 15 minutes) is critical to physically remove the chemical and mitigate serious irritation or damage.[11][14] Medical attention is mandatory.[11]

-

Ingestion: Inducing vomiting is contraindicated because, as a liquid, it could be aspirated into the lungs, causing chemical pneumonitis. The correct procedure is to rinse the mouth and seek immediate medical help.[7][11]

-

Spills: The primary concerns are containing the spill and preventing ignition. Removing all potential ignition sources is the first step.[8] Absorbent material should be inert and suitable for combustible liquids.[6]

-

Fire: Water may be ineffective and could spread the burning liquid.[11] Firefighters must use appropriate extinguishing media and wear SCBA to protect against toxic combustion products like carbon monoxide.[9]

Storage and Disposal

Proper storage is essential for maintaining the chemical and isotopic integrity of 1-Phenylethanol-d10, while appropriate disposal is a legal and ethical requirement.

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[8] Septum-sealed bottles are highly recommended to prevent contamination from atmospheric moisture.[13]

-

Conditions to Avoid: Store away from heat, open flames, and sources of ignition.[8] It is also crucial to store it away from strong oxidizing agents, with which it is incompatible.[8] Long-term contact with air and light should be avoided as it may lead to the formation of explosive peroxides.[9]

-

Refrigeration: For long-term stability and to minimize evaporation, refrigeration is recommended.[1][15]

Disposal

-

Waste Classification: 1-Phenylethanol-d10 waste must be treated as hazardous chemical waste.

-

Procedure: All waste must be disposed of in accordance with institutional, local, and national regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines.[1]

-

Containers: Do not reuse empty containers. They should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[1]

Toxicological Profile

Specific toxicological studies on 1-Phenylethanol-d10 are not widely available. Therefore, the toxicological profile is based on data from its non-deuterated analogue, 1-phenylethanol. The kinetic isotope effect could potentially alter metabolism rates, but the acute hazard classification is expected to be identical.

-

Acute Oral Toxicity: Harmful if swallowed.[2][6][7] The oral LD50 in rats was reported as 400 mg/kg for the non-deuterated form.[4]

-

Acute Dermal Toxicity: May be slightly toxic by skin absorption.[5]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: Shall not be classified as carcinogenic, mutagenic, or a reproductive toxicant based on available data for the parent compound.[6]

Conclusion

1-Phenylethanol-d10 is a valuable tool for scientific research, but its safe and effective use demands a comprehensive understanding of its properties and hazards. The core principles of its handling revolve around mitigating its primary risks—oral toxicity and eye/skin irritation—and rigorously protecting it from atmospheric moisture to preserve its isotopic purity. By adhering to the validated protocols and understanding the scientific rationale behind them, researchers can ensure both personal safety and the integrity of their experimental outcomes.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: 1-Phenylethanol. Retrieved from [Link]

-

Generon. (n.d.). 110190 - 1-Phenylethanol - Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Phenylethanol. PubChem. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET - (+/-)-1-Phenylethanol. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 1-Phenylethanol (FDB010561). Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, April 6). Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique. Retrieved from [Link]

-

Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]

-

MDPI. (n.d.). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Liquid-phase Dehydration of 1-Phenylethanol to Styrene over an Acidic Resin Catalyst. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Essential deuterated solvents in a variety of packaging styles to suit your usage. Retrieved from [Link]

-

PubMed Central. (n.d.). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Phenylethanol. Retrieved from [Link]

-

Cambridge Isotope Laboratories, Inc. (n.d.). Deuterated Chloroform. Retrieved from [Link]

-

ChemBK. (2024, April 10). 1-phenylethanol. Retrieved from [Link]

-

Diversey. (n.d.). Suma® Bac D10. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-Phenylethanol-d10 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-Phenylethanol - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. 1-Phenylethanol | C8H10O | CID 7409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. chromservis.eu [chromservis.eu]

- 13. Essential deuterated solvents in a variety of packaging styles to suit your usage. [fishersci.fi]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. ckgas.com [ckgas.com]

key differences between 1-Phenylethanol and 1-Phenylethanol-d10

Comparative Analysis for Bioanalytical & Medicinal Chemistry Applications

Executive Summary

This guide analyzes the physicochemical and functional divergences between 1-Phenylethanol (

Part 1: Physicochemical Divergence

The transition from non-deuterated to fully deuterated systems alters fundamental physical properties due to the doubling of the hydrogen isotope mass. This mass increase impacts the Zero Point Energy (ZPE) of chemical bonds, leading to the differences summarized below.

Table 1: Comparative Physicochemical Properties

| Property | 1-Phenylethanol (Native) | 1-Phenylethanol-d10 (Deuterated) | Technical Implication |

| Formula | Distinct mass spectral signatures.[1][2] | ||

| Molecular Weight | 122.16 g/mol | ~132.23 g/mol | +10 Da shift moves analyte out of isobaric interference windows in MS.[1] |

| Density ( | 1.012 g/mL | ~1.10 g/mL* | d10 is ~9-10% denser; requires gravimetric adjustment in stock preparation.[1] |

| Bond Energy ( | C-D bonds are shorter and stronger, resisting oxidative cleavage.[1] | ||

| Vibrational Freq. | IR silent in the C-H region; useful for monitoring exchange.[1] |

*Note: Deuterated density is estimated based on molar volume conservation. Molar volume remains largely unchanged while mass increases by ~8.2%.

Part 2: Spectroscopic Characterization (The "Fingerprint")

For researchers using these compounds as probes or standards, the spectroscopic behavior is the primary differentiator.

Nuclear Magnetic Resonance (NMR)[3][4]

- -NMR: 1-Phenylethanol-d10 is effectively "silent" in standard proton NMR.[1] It will not produce the characteristic quartet (methine) or doublet (methyl) signals seen in the native form. It is used to simplify spectra of complex mixtures or to probe mechanism pathways where proton loss is expected.

-

-NMR: The carbon signals in the d10 variant will appear as multiplets rather than sharp singlets due to Carbon-Deuterium spin-spin coupling (

-

Native: Sharp singlets (decoupled).

-

d10: Triplets (

), Quintets (

-

Mass Spectrometry (MS)

The d10 variant serves as an ideal Internal Standard (IS) because it co-elutes with the analyte (similar polarity) but is mass-resolved.[2]

-

Mass Shift: The parent ion

shifts from 123 to 133 . -

Fragmentation: Fragmentation patterns remain similar (e.g., loss of water or methyl group), but the fragment ions will carry the mass of the retained deuterium atoms, allowing for specific transition monitoring (MRM) in LC-MS/MS.

Part 3: The Deuterium Kinetic Isotope Effect (DKIE) in Metabolism

In drug development, 1-Phenylethanol is often a metabolic byproduct of ethylbenzene or styrene. The d10 variant is used to study the kinetics of these pathways.

Mechanism of Metabolic Stability

The oxidation of 1-Phenylethanol to Acetophenone is mediated by Cytochrome P450 (CYP450) or Alcohol Dehydrogenase (ADH). This reaction involves the abstraction of the alpha-proton (C-H bond breakage).

-

The Effect: Because the

bond has a lower Zero Point Energy (ZPE) than the -

The Result: The reaction rate (

) is significantly slower than the native rate (

Visualization: Metabolic Pathway & Isotope Effect

The following diagram illustrates the oxidation pathway and the specific step inhibited by deuteration.

Figure 1: Oxidation of 1-Phenylethanol to Acetophenone.[3] The rate-limiting step involves C-H/C-D abstraction.[4] Deuteration at the alpha-position significantly slows this transition.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-Phenylethanol-d10

Objective: Produce high-purity (>98 atom % D) 1-Phenylethanol-d10 from Acetophenone-d8.[1]

Note: Commercial "d10" often implies the hydroxyl proton is also deuterated. However, in protic solvents, the hydroxyl deuterium (

Reagents:

-

Acetophenone-d8 (CAS: 19547-00-3)[1]

-

Lithium Aluminum Deuteride (

) or Sodium Borodeuteride ( -

Solvent: Tetrahydrofuran-d8 (anhydrous) or Methanol-d4[1]

Workflow:

-

Setup: Flame-dry a 2-neck round bottom flask under Nitrogen atmosphere.

-

Dissolution: Dissolve Acetophenone-d8 (1 eq) in anhydrous THF.

-

Reduction: Cool to 0°C. Slowly add

(0.5 eq) suspended in THF. The hydride source provides the deuterium at the alpha position. -

Quench: After 2 hours, quench carefully with

(to maintain O-D) or standard -

Extraction: Extract with diethyl ether, dry over

, and concentrate in vacuo. -

Validation: Confirm structure via MS (Target m/z 132/133) and IR (absence of C-H stretch at 3000

).

Figure 2: Synthetic route for 1-Phenylethanol-d10 via deuteride reduction.[1]

Protocol B: Internal Standard Quantification (LC-MS/MS)

Objective: Use 1-Phenylethanol-d10 to quantify 1-Phenylethanol in plasma.

-

Stock Prep: Prepare 1 mg/mL stock of d10-IS in Methanol.

-

Spiking: Add 10

of d10-IS stock to 100 -

Extraction: Perform protein precipitation with Acetonitrile (300

). Vortex and centrifuge.[5] -

Analysis: Inject supernatant into LC-MS/MS.

-

MRM Transitions:

-

Analyte (Native): 123

105 (Loss of -

Internal Standard (d10): 133

113 (Loss of

-

-

Calculation: Plot Area Ratio (Analyte/IS) vs. Concentration. The d10 standard corrects for matrix effects and ionization suppression.

References

-

National Center for Biotechnology Information (NCBI). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubChem.[6] Available at: [Link]

-

Guengerich, F. P. (2017).[7] Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. Available at: [Link]

Sources

- 1. Showing Compound 1-Phenylethanol (FDB010561) - FooDB [foodb.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. 1-Phenylethanol | C8H10O | CID 7409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Deuterated Standards in Quantitative Analysis

Abstract